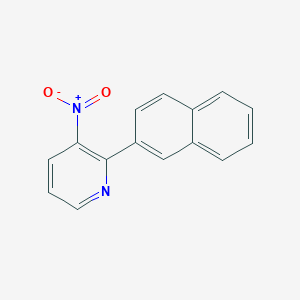

2-(Naphthalen-2-yl)-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yl-3-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-17(19)14-6-3-9-16-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWPZZIYMWMRPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736508 | |

| Record name | 2-(Naphthalen-2-yl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918336-57-9 | |

| Record name | 2-(Naphthalen-2-yl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Naphthalen 2 Yl 3 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections of 2-(Naphthalen-2-yl)-3-nitropyridine

Retrosynthetic analysis provides a logical framework for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.comlibretexts.org For this compound, the most logical disconnection is at the C2-aryl bond, which connects the pyridine (B92270) and naphthalene (B1677914) rings. This leads to two primary synthons: a 2-pyridyl synthon and a naphthalenyl synthon.

This disconnection strategy points towards a forward synthesis involving a cross-coupling reaction. The polarity of the synthons can be assigned in two ways, leading to two general approaches:

Approach A: A nucleophilic 2-pyridyl synthon and an electrophilic naphthalenyl synthon.

Approach B: An electrophilic 2-pyridyl synthon and a nucleophilic naphthalenyl synthon.

The choice of specific reagents corresponding to these synthons will depend on the chosen cross-coupling methodology. For instance, in Approach B, the electrophilic 2-pyridyl component is typically a 2-halo-3-nitropyridine (e.g., 2-chloro- or 2-bromo-3-nitropyridine), which is readily prepared from commercially available precursors. mdpi.comnih.gov The nucleophilic naphthalene component can be a naphthalenylboronic acid, a naphthalenylzinc reagent, a naphthalenyl Grignard reagent, or a naphthalenylstannane, depending on the specific coupling reaction.

Direct Synthetic Approaches to the Pyridine Core and Naphthalene Substitution

The construction of the this compound scaffold is most efficiently achieved through the strategic formation of the pyridine-naphthalene bond. Transition metal-catalyzed cross-coupling reactions are the most powerful and versatile tools for this purpose. These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The palladium- or nickel-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.orgwikipedia.org

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. researchgate.netorganic-chemistry.org For the synthesis of this compound, this would typically involve the coupling of a 2-halo-3-nitropyridine with naphthalene-2-boronic acid. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net

A plausible Suzuki-Miyaura coupling protocol is detailed in the table below.

| Parameter | Condition |

| Pyridine Substrate | 2-Chloro-3-nitropyridine (B167233) |

| Naphthalene Reagent | Naphthalene-2-boronic acid |

| Catalyst | Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) |

| Base | K₃PO₄ (Potassium phosphate) |

| Solvent | 1,4-Dioxane/Water |

| Temperature | 85-95 °C |

This table represents a typical set of conditions extrapolated from similar Suzuki-Miyaura reactions involving substituted pyridines and arylboronic acids. mdpi.com

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide or triflate in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance, including the nitro group. orgsyn.org The synthesis of this compound via Negishi coupling would involve reacting a 2-halo-3-nitropyridine with a naphthalen-2-ylzinc halide. The organozinc reagent can be prepared from the corresponding naphthalenyl halide. orgsyn.orgnih.gov

A representative Negishi coupling protocol is outlined below.

| Parameter | Condition |

| Pyridine Substrate | 2-Bromo-3-nitropyridine |

| Naphthalene Reagent | Naphthalen-2-ylzinc chloride |

| Catalyst | Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 60 °C |

This table illustrates a general procedure for Negishi coupling based on established protocols for similar heterocyclic systems. orgsyn.orgresearchgate.net

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or triflate, catalyzed by palladium. libretexts.org While effective, the toxicity of organotin compounds has led to a decrease in its use compared to other methods. nih.gov For the target molecule, this reaction would couple a 2-halo-3-nitropyridine with a naphthalen-2-ylstannane. The reaction conditions are generally mild and tolerant of various functional groups. libretexts.org

A potential Stille coupling protocol is presented in the following table.

| Parameter | Condition |

| Pyridine Substrate | 2-Iodo-3-nitropyridine |

| Naphthalene Reagent | Tributyl(naphthalen-2-yl)stannane |

| Catalyst | Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) |

| Solvent | Toluene |

| Temperature | Reflux |

The conditions in this table are based on general Stille coupling procedures for the synthesis of biaryl compounds. libretexts.orgnih.gov

The Kumada coupling, one of the earliest transition metal-catalyzed cross-coupling reactions, employs a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.org It is typically catalyzed by nickel or palladium complexes. organic-chemistry.org The high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. wikipedia.org The synthesis of this compound could be envisioned by coupling a 2-halo-3-nitropyridine with naphthalen-2-ylmagnesium bromide. However, the presence of the nitro group might pose a challenge. More recent developments have shown that specific ligands can improve the outcome of Kumada couplings with challenging substrates like 2-pyridyl Grignard reagents. nih.govresearchgate.netresearchgate.net

A possible Kumada coupling protocol is described below.

| Parameter | Condition |

| Pyridine Substrate | 2-Bromo-3-nitropyridine |

| Naphthalene Reagent | Naphthalen-2-ylmagnesium bromide |

| Catalyst | NiCl₂(dppp) (Dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temperature |

This table provides a hypothetical set of conditions for a Kumada coupling, acknowledging the potential reactivity of the nitro group. wikipedia.orgnih.gov

Direct Nitration Strategies on Substituted Pyridine Scaffolds

Direct nitration involves introducing a nitro group onto a pre-formed 2-(naphthalen-2-yl)pyridine scaffold. The nitration of pyridine derivatives is a well-established method for producing various nitropyridines. nih.gov For instance, the nitration of 2-aminopyridine (B139424) derivatives, such as 2-amino-5-bromopyridine, can be achieved using nitric acid in a controlled manner to yield the corresponding 3-nitro derivative. orgsyn.org This process typically involves dropwise addition of nitric acid at low temperatures (0°C), followed by stirring at room temperature and gentle heating to complete the reaction. orgsyn.org Similarly, other substituted pyridines like 2-hydroxypyridine (B17775) and 1-methyl-2-pyridone (B167067) can be nitrated using agents like fuming nitric acid with sulfuric acid. nih.govgoogle.com

However, applying this strategy to 2-(naphthalen-2-yl)pyridine presents significant challenges. The presence of two distinct aromatic systems, the pyridine and naphthalene rings, complicates the reaction's regioselectivity. Nitration could potentially occur on either ring at multiple positions, leading to a mixture of isomers that are difficult to separate. The reaction conditions required for nitration are often harsh and may not be compatible with the naphthalene moiety, potentially leading to undesired side reactions or degradation of the starting material. Therefore, while theoretically possible, direct nitration is often a less favored route for synthesizing a specific isomer like this compound in high purity.

Multi-Component Reaction (MCR) Sequences for Pyridine Ring Formation

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines. bohrium.comresearchgate.net These reactions have emerged as a key tool in green organic synthesis due to their methodological simplicity and ability to generate molecular diversity. bohrium.comresearchgate.net Various MCRs have been developed for pyridine synthesis, often employing different catalysts and starting materials to achieve good yields. bohrium.com

One prominent approach is the one-pot, four-component reaction, which can utilize starting materials such as an aldehyde, an active methylene (B1212753) compound (like ethyl cyanoacetate (B8463686) or malononitrile), a ketone or its derivative, and an ammonium (B1175870) salt (like ammonium acetate) as the nitrogen source. nih.govrsc.org For the synthesis of this compound, a hypothetical MCR could involve the condensation of a naphthalene-containing aldehyde or ketone, a C2-synthon that introduces the nitro group, and a nitrogen source. For example, a reaction involving naphthaldehyde, a nitro-substituted active methylene compound, and ammonium acetate (B1210297) could theoretically construct the desired pyridine ring in a single step.

Another advanced MCR strategy involves a two-pot, three-component procedure based on an intermolecular catalytic aza-Wittig reaction followed by a Diels-Alder cycloaddition to form the pyridine ring. nih.gov While specific examples leading directly to this compound are not extensively documented, the principles of MCRs provide a powerful framework for its potential de novo synthesis from simple, readily available precursors. rsc.orgnih.gov

Stepwise Synthetic Pathways from Precursors

Stepwise synthesis, involving the sequential construction and modification of molecular fragments, remains a robust and highly controllable method for preparing this compound. This approach typically involves the formation of the critical carbon-carbon bond between the pyridine and naphthalene rings via cross-coupling reactions.

Functionalization and Derivatization of Pyridine and Naphthalene Intermediates

A highly effective and common stepwise strategy is the Suzuki-Miyaura cross-coupling reaction. nih.govcdnsciencepub.com This method is extensively used for the formation of C(sp²)-C(sp²) bonds, making it ideal for linking the pyridine and naphthalene rings. cdnsciencepub.com The most logical pathway involves the coupling of a functionalized pyridine with a functionalized naphthalene.

A key pyridine intermediate for this synthesis is 2-chloro-3-nitropyridine. This precursor is particularly valuable because the chlorine atom at the 2-position is activated for nucleophilic substitution and cross-coupling reactions, while the nitro group is already in the desired 3-position. nih.govmdpi.com This intermediate can be synthesized from more common starting materials. mdpi.com

The corresponding naphthalene precursor would be naphthalene-2-boronic acid or its pinacol (B44631) ester derivative. The Suzuki coupling reaction between 2-chloro-3-nitropyridine and naphthalene-2-boronic acid would directly yield the target compound, this compound. This approach offers excellent control over the final structure, as the positions of the substituents are pre-defined in the starting materials.

Optimization of Reaction Conditions and Catalyst Systems

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful optimization of several parameters, including the catalyst, ligand, base, solvent, and temperature. nih.govresearchgate.net Palladium-based catalysts are most commonly employed for this transformation.

Catalyst and Ligand Systems: Research has shown that catalysts like Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) are highly effective for the coupling of pyridyl electrophiles. nih.govcdnsciencepub.com The choice of phosphine (B1218219) ligand is critical; bidentate phosphine ligands are often tested to find the optimal "bite angle" for the palladium center, which influences catalytic activity. nih.gov

Base and Solvent Effects: The reaction requires a base to activate the boronic acid. Inorganic bases such as sodium phosphate (B84403) (Na₃PO₄), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH) are frequently used. cdnsciencepub.com The choice of solvent also plays a crucial role. While solvents like dioxane and ethanol (B145695) can be used, studies have shown that a mixture of dioxane and water (e.g., a 4:1 ratio) can be beneficial, often leading to higher yields. researchgate.net The presence of water can aid in the dissolution of the inorganic base and facilitate the transmetalation step of the catalytic cycle. researchgate.net

The reaction temperature is typically maintained between 65 °C and 100 °C to ensure a reasonable reaction rate without causing decomposition of the reactants or products. researchgate.net

Below is a table summarizing typical optimized conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of 2-arylpyridines.

| Parameter | Condition/Reagent | Rationale/Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | Frequently provides good to excellent yields for coupling with pyridyl electrophiles. | nih.gov, cdnsciencepub.com |

| Ligand | dppf (in Pd(dppf)Cl₂) | An effective bidentate phosphine ligand for this class of reaction. | nih.gov |

| Base | Na₃PO₄ | Found to be the optimal base in the presence of water for certain systems. | cdnsciencepub.com, researchgate.net |

| Solvent | Dioxane/H₂O (4:1) | Addition of water was found to be beneficial, improving yields significantly compared to anhydrous solvents. | researchgate.net |

| Temperature | 65-100 °C | Provides a balance between reaction rate and stability of reagents. | researchgate.net |

Green Chemistry Principles in the Synthesis of this compound

Integrating green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. researchgate.net Key strategies include the use of MCRs, alternative energy sources, and greener catalysts and solvents.

Multi-Component Reactions: As discussed, MCRs are inherently green. By combining multiple steps into a single pot, they reduce the need for intermediate purification, minimize solvent waste, and save time and energy, contributing to higher process efficiency. bohrium.comnih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a green chemistry tool that can dramatically shorten reaction times from hours to minutes and improve yields. nih.govrsc.org Similarly, the use of ultrasonic irradiation can enhance reaction rates and efficiency, often under milder conditions. rsc.org

Green Catalysts and Solvents: There is a growing focus on replacing traditional catalysts with more environmentally benign alternatives.

Nanocatalysts: Catalysts such as zinc oxide (ZnO) or magnesium oxide (MgO) nanoparticles offer high efficiency, easy recovery, and reusability, making them attractive for green synthesis. rsc.org Magnetic nanocatalysts, like Fe₃O₄-based systems, are particularly advantageous as they can be easily separated from the reaction mixture using an external magnet. rsc.org

Alternative Metal Catalysts: Developing reactions that use more abundant and less toxic metals, such as iron, is a key goal of green chemistry. Iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines, offering a greener alternative to palladium-based cross-coupling methods. rsc.org

Solvent Choice: The use of environmentally friendly solvents like ethanol and water, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact of a synthetic process. bohrium.comnih.govrsc.org

By applying these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable.

In Depth Spectroscopic and Crystallographic Characterization of 2 Naphthalen 2 Yl 3 Nitropyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy, including two-dimensional techniques and solid-state investigations, provides a comprehensive understanding of the molecular structure and environment of 2-(Naphthalen-2-yl)-3-nitropyridine.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Analysis

Two-dimensional NMR techniques are instrumental in elucidating the intricate connectivity and spatial relationships within the this compound molecule.

COSY (Correlation Spectroscopy): The 1H-1H COSY spectrum is expected to reveal scalar couplings between adjacent protons. Within the pyridine (B92270) ring, correlations would be observed between H-4 and H-5, and between H-5 and H-6. For the naphthalene (B1677914) moiety, a complex network of correlations would confirm the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the unambiguous assignment of each proton to its corresponding carbon atom in both the pyridine and naphthalene ring systems. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (2-3 bonds), which is crucial for connecting the different fragments of the molecule. youtube.com Key expected correlations would be between the protons of the naphthalene ring and the carbon atoms of the pyridine ring at the point of attachment (C-2 of the pyridine and C-2' of the naphthalene), confirming the linkage between the two ring systems. Correlations from the pyridine protons to the carbon atoms within the pyridine ring would further solidify the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. wikipedia.org In the case of this compound, NOESY data would be critical in determining the preferred conformation of the molecule, specifically the dihedral angle between the pyridine and naphthalene rings. Cross-peaks between the protons on the pyridine ring (e.g., H-4) and the protons on the naphthalene ring would indicate a through-space interaction, helping to define the three-dimensional structure. In related nitro-substituted bi-aryl systems, restricted rotation around the C-C single bond can be observed, and NOESY is a key technique to probe this. nih.gov

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Pyridine Ring | ||

| C-2 | - | ~158.0 |

| C-3 | - | ~148.0 |

| H-4 / C-4 | ~8.80 | ~135.0 |

| H-5 / C-5 | ~7.60 | ~123.0 |

| H-6 / C-6 | ~8.90 | ~153.0 |

| Naphthalene Ring | ||

| H-1' / C-1' | ~8.10 | ~128.0 |

| C-2' | - | ~135.0 |

| H-3' / C-3' | ~8.00 | ~127.0 |

| H-4' / C-4' | ~7.95 | ~129.0 |

| C-4a' | - | ~133.0 |

| H-5' / C-5' | ~7.60 | ~127.5 |

| H-6' / C-6' | ~7.55 | ~126.8 |

| H-7' / C-7' | ~7.90 | ~128.5 |

| H-8' / C-8' | ~7.90 | ~128.2 |

| C-8a' | - | ~134.0 |

Note: These are predicted values based on data from analogous compounds such as 2-(Naphthalen-2-yl)pyridine and 3-nitropyridine (B142982). Actual experimental values may vary. rsc.orgchemicalbook.com

Solid-State NMR Investigations for Polymorphism and Supramolecular Interactions

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing insights into polymorphism and supramolecular interactions that are not accessible in solution-state NMR.

Polymorphism: Different crystalline forms, or polymorphs, of a compound can exhibit distinct physical properties. ssNMR can distinguish between polymorphs as the chemical shifts of atoms are highly sensitive to the local electronic environment, which differs in each polymorphic form. rsc.orgmdpi.com For this compound, the presence of multiple, non-equivalent signals for the same carbon or nitrogen atom in the ssNMR spectrum would indicate the presence of multiple molecules in the asymmetric unit or the existence of different polymorphs.

Supramolecular Interactions: The crystal packing of this compound is likely to be influenced by weak intermolecular interactions such as π-π stacking between the aromatic rings and interactions involving the nitro group. nih.govrsc.orgnih.gov ssNMR techniques, particularly those that probe internuclear distances and proximities (like 1H-13C and 1H-15N HETCOR experiments with controlled contact times), can provide evidence for these interactions. For example, changes in the chemical shifts of the carbon atoms of the naphthalene and pyridine rings upon crystallization can indicate the formation of π-stacked aggregates.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C15H10N2O2.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]+ | 251.0815 |

| [M+Na]+ | 273.0634 |

| [M+K]+ | 289.0374 |

The experimental HRMS data would be expected to show a prominent peak for the protonated molecule [M+H]+. The measured mass-to-charge ratio (m/z) should match the calculated value to within a few parts per million (ppm), providing strong evidence for the correct elemental formula. In related nitropyridine derivatives, HRMS has been successfully used to confirm the molecular formulas of newly synthesized compounds. nih.gov

Advanced Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as ATR-FTIR and Resonance Raman, provide detailed information about the functional groups and vibrational modes within the this compound molecule.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Functional Group Analysis

ATR-FTIR spectroscopy is a convenient and powerful method for identifying the characteristic vibrational modes of the functional groups present in a molecule.

Table 3: Predicted ATR-FTIR Vibrational Frequencies

| Wavenumber (cm-1) | Assignment |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1580 | C=C stretching (pyridine ring) |

| 1550-1530 | Asymmetric NO2 stretching |

| 1480-1450 | C=C stretching (naphthalene ring) |

| 1360-1340 | Symmetric NO2 stretching |

| 850-750 | C-H out-of-plane bending (aromatic) |

The spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the nitro group. Specifically, the asymmetric and symmetric stretching vibrations of the NO2 group would appear as intense peaks, typically in the regions of 1550-1530 cm-1 and 1360-1340 cm-1, respectively. The presence of aromatic C-H stretching vibrations above 3000 cm-1 and various C=C stretching vibrations from both the pyridine and naphthalene rings in the 1600-1450 cm-1 region would also be characteristic. The pattern of C-H out-of-plane bending bands in the fingerprint region (below 900 cm-1) would be indicative of the substitution patterns on both aromatic rings. Similar patterns are observed in the IR spectra of related compounds like 2-hydroxy-3-nitropyridine. nih.gov

Resonance Raman Spectroscopy for Vibrational Mode Enhancement

Resonance Raman spectroscopy is a technique that can selectively enhance the vibrational modes associated with a chromophore by exciting the molecule with a laser wavelength that corresponds to an electronic transition. Given that this compound possesses an extended π-conjugated system and a nitro group, it is likely to have electronic transitions in the UV-visible region.

By tuning the excitation laser to an appropriate wavelength, it would be possible to selectively enhance the Raman signals of the vibrational modes coupled to the electronic transition. This would likely include the stretching modes of the C=C bonds within the conjugated system and the stretching modes of the nitro group. This enhancement would allow for a more detailed study of the electronic structure and the effects of the nitro group on the π-system of the molecule. For instance, any charge-transfer character in the electronic transition would be reflected in the enhancement of specific vibrational modes. While specific data for this compound is not available, studies on other nitro-aromatic compounds have demonstrated the utility of Resonance Raman in probing their electronic and vibrational properties.

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Adsorption Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study the vibrational modes of molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. While no specific SERS studies have been published for this compound, its adsorption behavior can be predicted based on the known SERS characteristics of its constituent functional groups: the pyridine ring, the naphthalene system, and the nitro group.

Upon adsorption, the orientation of the molecule relative to the metal surface is a key determinant of the SERS spectrum. The pyridine ring can adsorb in several ways: through the nitrogen lone pair in an "end-on" orientation, or through the π-system in a "flat" or "edge-on" orientation. wikipedia.orgmdpi.com The specific orientation is influenced by factors like the surface potential and the pH of the medium. mdpi.comarkat-usa.org

The SERS spectrum would be expected to be dominated by signals from all three parts of the molecule:

Pyridine Ring Vibrations: Intense bands corresponding to the ring breathing modes (around 1000-1040 cm⁻¹) and C-H stretching modes would be prominent. nih.gov The relative enhancement of these modes can provide insight into the ring's orientation.

Naphthalene Vibrations: The characteristic vibrational modes of the naphthalene ring system would also be enhanced, although potentially to a lesser extent than the pyridine ring if the latter is more directly involved in binding to the surface.

Nitro Group Vibrations: The symmetric and asymmetric stretching vibrations of the NO₂ group (typically found in the 1300-1360 cm⁻¹ and 1500-1560 cm⁻¹ regions in standard Raman) would be observable. A shift in the position of these bands upon adsorption can indicate a change in the electronic environment of the nitro group, possibly due to charge transfer interactions with the metal substrate.

Interactions between the molecule and the SERS substrate, such as the formation of a charge-transfer complex, can lead to significant changes in the relative intensities of the Raman bands, providing detailed information about the chemical enhancement mechanism at play. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure and Precise Molecular Geometry Determination

Single-Crystal X-ray Diffraction (SCXRD) provides the definitive, three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not available in the published literature, the structure of the closely related analogue, 2-(Naphthalen-2-yloxy)-5-nitropyridine , offers critical insights into its likely molecular geometry. bldpharm.comscispace.com

The most striking feature of this analogue is the steric strain induced by the juxtaposition of the two bulky aromatic systems. This forces the molecule into a highly twisted conformation. The dihedral angle between the plane of the pyridine ring and the plane of the naphthalene ring system was found to be 86.13(11)°. bldpharm.com This near-orthogonal relationship minimizes steric repulsion between the two rings.

It is highly probable that this compound adopts a similar twisted geometry. In the analogue, the nitro group was found to be nearly coplanar with the pyridine ring, a conformation that facilitates electronic conjugation. bldpharm.com This coplanarity would also be expected for the title compound. The crystal packing of the analogue is stabilized by N-O···π and weak π–π stacking interactions. bldpharm.com

Table 1: Crystallographic Data for Analogue Compound 2-(Naphthalen-2-yloxy)-5-nitropyridine bldpharm.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.7389 (12) |

| b (Å) | 8.9182 (16) |

| c (Å) | 21.072 (4) |

| β (°) | 94.289 (3) |

| Volume (ų) | 1262.9 (4) |

| Z | 4 |

| Dihedral Angle (Naphthalene-Pyridine) | 86.13 (11)° |

This data pertains to the structural analogue 2-(Naphthalen-2-yloxy)-5-nitropyridine and is presented to infer the likely geometry of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to the detection and characterization of species with unpaired electrons, such as radicals. While this compound is a diamagnetic (non-radical) species in its ground state, it has the potential to form paramagnetic intermediates under certain conditions, making EPR a relevant, albeit specialized, analytical tool.

The nitroaromatic functional group is well-known to undergo reduction to form a nitro radical anion. This transformation can be achieved through electrochemical reduction or via photochemical processes. nih.gov The resulting radical anion of this compound would be EPR-active.

The EPR spectrum would be characterized by:

A g-value close to that of a free electron (≈2.0023), with slight deviations due to spin-orbit coupling. For organic radicals containing nitrogen and oxygen, g-values are typically in the range of 2.003-2.006. sigmaaldrich.comyoutube.com

Hyperfine Coupling: The unpaired electron's spin would couple to the nuclear spins of nearby atoms, primarily the ¹⁴N nucleus of the nitro group and the ¹⁴N of the pyridine ring, as well as various ¹H nuclei. This coupling would split the main EPR signal into a complex multiplet pattern. The magnitude of the hyperfine coupling constants (hfc's) provides a map of the unpaired electron spin density distribution across the molecule.

Although no EPR studies have been specifically reported for this compound, the technique remains highly applicable for investigating its reduction mechanisms and the electronic structure of its potential radical intermediates.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration (if applicable)

This section is applicable because this compound is expected to exhibit a form of stereoisomerism known as atropisomerism . Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.orgnih.gov The energy barrier to rotation is high enough to allow for the isolation of individual rotational isomers (rotamers) as stable, distinct compounds.

The SCXRD data of a close analogue, which shows a nearly perpendicular arrangement of the naphthalene and pyridine rings, strongly suggests a high barrier to rotation around the C-C single bond connecting the two rings. bldpharm.com This steric hindrance, caused by the bulky ortho-substituents (the nitro group and the rest of the pyridine ring), means that the molecule is not planar and lacks a center of inversion or a plane of symmetry. Consequently, the molecule is chiral and should exist as a pair of non-superimposable mirror images (enantiomers). This phenomenon is known as axial chirality. nih.gov

These enantiomers could, in principle, be separated (resolved) using chiral chromatography. Once isolated, the individual atropisomers would be optically active and could be characterized by chiroptical techniques:

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The enantiomers of this compound would produce mirror-image CD spectra, allowing for the determination of enantiomeric purity and the study of their absolute configuration.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD for assigning the absolute configuration (e.g., Ra/Sa or M/P) of the atropisomers.

While the existence of stable atropisomers for this compound has not yet been experimentally demonstrated in the literature, the structural evidence makes it a prime candidate for such studies. Therefore, chiroptical spectroscopy is a highly relevant and applicable technique for its full stereochemical characterization.

Computational and Theoretical Studies of 2 Naphthalen 2 Yl 3 Nitropyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from the ground up, based on the principles of quantum mechanics. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, which differ in their approach to approximating the solutions to the Schrödinger equation.

Density Functional Theory (DFT) has become one of the most popular tools in computational chemistry for studying the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to work with than the many-electron wavefunction. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly used to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us This makes the molecule more polarizable and more likely to engage in chemical reactions. For 2-(Naphthalen-2-yl)-3-nitropyridine, the electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, while the electron-rich naphthalene (B1677914) and pyridine (B92270) rings contribute to the HOMO. DFT calculations would precisely quantify these orbital energies. The control of the HOMO-LUMO energy gap is a key strategy in designing molecules for specific electronic applications. nih.gov

Illustrative HOMO-LUMO Data Table This table presents hypothetical data for this compound to illustrate the typical output of a DFT calculation. Actual values would require specific computation.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -2.1 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.4 | Relates to chemical reactivity and stability. biomedres.us |

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites. dtic.mil The MEP map is plotted onto the molecule's electron density surface, with colors indicating different values of the electrostatic potential.

Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. In this compound, these would likely be located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring.

Blue regions indicate positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would be expected near the hydrogen atoms.

Green regions represent neutral or weakly polarized areas.

The MEP surface provides a clear picture of the molecule's polarity and is invaluable for predicting non-covalent interactions, such as hydrogen bonding. dtic.milnih.gov

To quantify the distribution of electronic charge, computational chemists employ population analysis methods. Mulliken population analysis and Natural Bond Orbital (NBO) analysis are two such techniques. wikipedia.orgchemrxiv.org

Mulliken charge analysis partitions the total electron density among the atoms in a molecule. While widely used, its results can be highly dependent on the basis set chosen for the calculation. wikipedia.org

NBO analysis provides a more intuitive chemical picture of bonding and charge distribution. nih.gov It analyzes the filled and empty orbitals to describe charge transfer, hyperconjugative interactions, and intramolecular bonding. The NBO method calculates the charge on each atom, offering a more stable and chemically robust description than Mulliken charges. For this compound, NBO analysis would reveal the extent of electron withdrawal by the nitro group and the charge distribution across the aromatic rings.

Illustrative NBO Atomic Charge Data Table This table shows representative NBO charges for key atoms in this compound to demonstrate the expected output. These values are for illustrative purposes only.

| Atom | Hypothetical NBO Charge (e) | Interpretation |

| N (Pyridine) | -0.55 | Electron-rich center due to lone pair. |

| C (attached to NO2) | +0.15 | Electron-deficient due to nitro group. |

| N (Nitro group) | +0.40 | Positive charge due to bonding with electronegative oxygens. |

| O (Nitro group) | -0.45 | High negative charge, indicating strong electron localization. |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a pathway to solving the Schrödinger equation with fewer approximations than DFT. researchgate.net These methods are not reliant on empirical data or pre-defined functionals. While computationally more demanding, they are often used to obtain highly accurate benchmark energies and properties or to validate the results from DFT calculations. nih.gov For a molecule like this compound, MP2 calculations could be used to refine the geometric structure and provide a more accurate prediction of its interaction energies and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular life. mdpi.com

MD simulations can reveal:

Conformational Landscapes: By simulating the molecule for a sufficient duration (e.g., nanoseconds), one can identify the most stable conformations (low-energy states) and the energy barriers between them. nih.govnih.gov

Flexibility: Analysis of the simulation trajectory, through metrics like the root-mean-square fluctuation (RMSF), can show which parts of the molecule are rigid and which are more flexible. mdpi.com

Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the environment affects the molecule's conformation and behavior.

These simulations are crucial for understanding how the molecule might interact with other molecules, such as biological receptors or other components in a material. researchgate.net

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)

There is currently no published data from computational studies predicting the Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) frequencies, or Ultraviolet-Visible (UV-Vis) absorption maxima for this compound.

Typically, such predictions would be performed using methodologies like Density Functional Theory (DFT) for geometry optimization and frequency calculations, and Time-Dependent DFT (TD-DFT) for electronic transitions corresponding to UV-Vis spectra. However, no such computational analyses have been reported for this specific molecule.

Reaction Mechanism Elucidation via Computational Chemistry

The elucidation of reaction mechanisms involving this compound through computational chemistry has not been a subject of published research. This includes the identification of transition states, calculation of energy barriers, and analysis of reaction coordinates.

Transition State Identification and Energy Barrier Calculations

No computational studies have been found that identify the transition state structures or calculate the activation energy barriers for reactions involving this compound. Such calculations are fundamental to understanding the kinetics and feasibility of chemical transformations.

Reaction Coordinate Analysis and Intrinsic Reaction Coordinate (IRC) Pathways

In the absence of transition state studies, there has been no subsequent reaction coordinate analysis or tracing of Intrinsic Reaction Coordinate (IRC) pathways for any potential reactions of this compound. IRC calculations are crucial for confirming that an identified transition state connects the reactants and products of a proposed reaction mechanism.

Mechanistic and Transformative Reactivity of 2 Naphthalen 2 Yl 3 Nitropyridine

Reactions Involving the Nitro Group

The nitro group at the 3-position of the pyridine (B92270) ring is a key functional handle, enabling both reductive transformations to various nitrogenous species and serving as a leaving group in nucleophilic aromatic substitution reactions.

Selective Reduction Chemistry to Aminopyridines and Other Nitrogenous Species

The reduction of the nitro group in nitropyridines is a fundamental transformation, providing access to valuable amino-substituted pyridines, which are prevalent scaffolds in medicinal chemistry and materials science. A variety of reducing agents can be employed to effect this transformation, with the choice of reagent often influencing the selectivity and functional group tolerance of the reaction. masterorganicchemistry.comcommonorganicchemistry.com

Common methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com For instance, catalytic hydrogenation using palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a highly efficient method. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, the reduction can be achieved using metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) in ethanol (B145695) or ethyl acetate (B1210297) is another mild and effective reagent for this purpose. researchgate.net

For more selective reductions, or in the presence of other reducible functional groups, alternative reagents can be utilized. For example, sodium hydrosulfite (Na₂S₂O₄) or sodium sulfide (B99878) (Na₂S) can be employed. wikipedia.org The use of Na₂S is particularly noteworthy for its potential to selectively reduce one nitro group in a dinitro-substituted aromatic system. commonorganicchemistry.com The reaction of 2-(naphthalen-2-yl)-3-nitropyridine with these reducing agents is expected to yield 2-(naphthalen-2-yl)pyridin-3-amine.

Furthermore, partial reduction of the nitro group can lead to other nitrogenous species. For instance, reduction with zinc dust in the presence of ammonium (B1175870) chloride can yield the corresponding hydroxylamine, 2-(naphthalen-2-yl)-3-(hydroxylamino)pyridine. wikipedia.org

Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups

| Reagent(s) | Product | Notes |

| H₂, Pd/C | Amine | General and efficient method. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe, HCl | Amine | A classic and cost-effective method. masterorganicchemistry.com |

| SnCl₂, HCl | Amine | Mild conditions, good for sensitive substrates. researchgate.net |

| Na₂S₂O₄ | Amine | Useful alternative to catalytic hydrogenation. wikipedia.org |

| Zn, NH₄Cl | Hydroxylamine | Allows for partial reduction. wikipedia.org |

Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group

The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack. In many instances, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This reactivity is particularly pronounced in 3-nitropyridine (B142982) systems. nih.govsciforum.net

Studies on 2-substituted-3-nitropyridines have shown that the 3-nitro group can be displaced by various nucleophiles, especially sulfur-based nucleophiles. nih.govmdpi.com For example, the reaction of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions proceeds smoothly to afford the corresponding 3-thioether derivatives in good yields. mdpi.com This suggests that this compound would react similarly with thiols in the presence of a base to yield 2-(naphthalen-2-yl)-3-(organothio)pyridines. The reaction proceeds via a Meisenheimer-type intermediate, where the nucleophile adds to the carbon bearing the nitro group, followed by the elimination of the nitrite (B80452) ion.

Reactivity of the Pyridine Core

The pyridine ring in this compound is inherently electron-deficient, a characteristic that is further amplified by the presence of the 3-nitro group. This electronic feature makes the pyridine core susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

Nucleophilic aromatic substitution on the pyridine ring is a key pathway for the functionalization of this compound. The regioselectivity and reaction conditions for these substitutions are influenced by the electronic properties of the substituents and the nature of the nucleophile.

In 3-nitropyridine systems, nucleophilic attack is generally directed to the positions ortho and para to the nitro group, which are the C2, C4, and C6 positions. The presence of the naphthalen-2-yl group at the C2 position sterically hinders attack at this site. Therefore, nucleophilic attack is most likely to occur at the C4 and C6 positions.

Vicarious nucleophilic substitution (VNS) is a powerful method for the C-H functionalization of nitroarenes. acs.org In the case of 3-nitropyridine, VNS with carbanions typically occurs at the C4 position. acs.org This suggests that the reaction of this compound with suitable carbon nucleophiles could lead to the introduction of a substituent at the C4 position.

SNAr reactions on the pyridine ring of this compound can proceed under both catalyst-free and transition metal-catalyzed conditions.

Catalyst-Free SNAr:

In many cases, the inherent electrophilicity of the nitropyridine system is sufficient for the reaction to occur without a catalyst, particularly with strong nucleophiles. For instance, the reaction of 2-chloro-3-nitropyridines with amines or alkoxides can proceed thermally. nih.gov Although the starting material in this context is not a halo-pyridine, the principle of nucleophilic attack on the activated pyridine ring remains relevant.

Transition Metal-Catalyzed SNAr:

Transition metal catalysis can significantly expand the scope and efficiency of SNAr reactions, especially with less reactive nucleophiles or for the functionalization of specific positions. For instance, palladium-catalyzed direct arylation reactions of pyridine N-oxides have been studied mechanistically, providing insights into the activation of C-H bonds for cross-coupling. nih.gov While not a direct SNAr of a leaving group, these studies highlight the utility of transition metals in functionalizing pyridine rings.

More directly relevant are indium-catalyzed SNAr reactions, which have been shown to facilitate the coupling of heteroaryl compounds. rsc.org Such methodologies could potentially be applied to the functionalization of this compound.

Table 2: Potential SNAr Reactions on the Pyridine Core of this compound

| Nucleophile | Position of Attack | Conditions | Product |

| R-SH / Base | C3 | Catalyst-free | 2-(Naphthalen-2-yl)-3-(organothio)pyridine |

| R₂NH | C4 / C6 | Catalyst-free or Metal-catalyzed | 4/6-Amino-2-(naphthalen-2-yl)-3-nitropyridine |

| R-OH / Base | C4 / C6 | Catalyst-free or Metal-catalyzed | 4/6-Alkoxy-2-(naphthalen-2-yl)-3-nitropyridine |

| R-M (Organometallic) | C4 / C6 | Metal-catalyzed (e.g., Pd, In) | 4/6-Aryl/Alkyl-2-(naphthalen-2-yl)-3-nitropyridine |

Electrophilic Aromatic Substitution (EAS) on the Naphthalene (B1677914) Moiety

The naphthalene ring system is generally more reactive towards electrophilic attack than benzene (B151609) due to the lower delocalization energy required to form the intermediate carbocation (arenium ion). libretexts.org The presence of the 3-nitropyridin-2-yl substituent introduces specific electronic and steric effects that control the regioselectivity of electrophilic aromatic substitution on the naphthalene core.

In the absence of overriding steric factors, the position of electrophilic attack on the naphthalene ring is influenced by the stability of the resulting arenium ion. For a 2-substituted naphthalene, electrophilic attack at the C1 position is generally favored as it allows for the formation of a resonance-stabilized intermediate where the aromaticity of the unsubstituted ring is preserved. libretexts.orgyoutube.com Therefore, in the case of this compound, electrophilic functionalization is predicted to occur preferentially at the C1 and C3 positions of the naphthalene ring. The relative ratio of these isomers would be influenced by the specific electrophile and reaction conditions.

The 3-nitropyridin-2-yl substituent is expected to exert a deactivating effect on the naphthalene ring due to the electron-withdrawing nature of both the pyridine ring and the nitro group. The pyridine ring itself is a π-deficient system, and this effect is amplified by the strongly electron-withdrawing nitro group at the 3-position. This deactivation will likely make electrophilic substitution on the naphthalene moiety more challenging compared to unsubstituted naphthalene.

From a steric standpoint, the 3-nitropyridin-2-yl group will hinder electrophilic attack at the adjacent C3 position of the naphthalene ring. Consequently, the C1 position is the most probable site for electrophilic attack. Attack at the more remote positions of the substituted ring (C4) and the other ring (C5, C6, C7, C8) is also possible but generally less favored.

A summary of the predicted regioselectivity for the electrophilic aromatic substitution on the naphthalene moiety of this compound is presented below:

| Position of Attack | Predicted Reactivity | Rationale |

| C1 | Major product | Electronically favored and sterically accessible. |

| C3 | Minor product | Sterically hindered by the 3-nitropyridin-2-yl group. |

| Other positions | Trace amounts | Less favorable electronically. |

Metal-Catalyzed C-H Activation and Site-Selective Functionalization

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. nih.govresearchgate.net For this compound, both the pyridine and naphthalene rings offer potential sites for C-H activation.

The nitrogen atom of the pyridine ring can act as a directing group in metal-catalyzed C-H activation reactions, facilitating functionalization at the ortho positions. researchgate.netresearchgate.net In this compound, the C3 position is already substituted with a nitro group. Therefore, C-H activation directed by the pyridine nitrogen would be expected to occur at the C4 position. However, the presence of the bulky naphthalene group at C2 might sterically hinder this process. Rhodium(III) catalysts have been shown to be effective for the ortho-alkynylation of nitroarenes, suggesting that similar transformations might be possible for the nitropyridine ring in this molecule. rsc.orgnih.gov

Selective C-H activation on the naphthalene ring can also be envisioned. The directing group ability of the pyridine nitrogen might extend to the naphthalene ring, potentially favoring functionalization at the peri-position (C1). Alternatively, the inherent reactivity of the naphthalene C-H bonds could lead to selective activation at other positions, with the assistance of a suitable ligand on the metal catalyst. rsc.orgrsc.org The development of regioselective C-H functionalization of naphthalenes is an active area of research, and it is plausible that specific catalytic systems could be developed for the site-selective functionalization of the naphthalene moiety in this compound. researchgate.netresearchgate.net

The potential sites for metal-catalyzed C-H functionalization are summarized in the following table:

| Ring | Position | Directing Group | Potential Catalysts |

| Pyridine | C4 | Pyridine Nitrogen | Rh(III), Pd(II) |

| Naphthalene | C1 (peri) | Pyridine Nitrogen | Rh(III), Ru(II) |

| Naphthalene | Other | Ligand-directed | Various transition metals |

Cycloaddition Reactions and Pericyclic Processes Involving the Pyridine Ring

The electron-deficient nature of the 3-nitropyridine ring makes it a potential candidate for cycloaddition reactions where it can act as the electron-poor component.

Specifically, 1,3-dipolar cycloaddition reactions with electron-rich dipoles are a plausible transformation. For instance, reactions with azomethine ylides could lead to the formation of condensed pyrrolidine (B122466) or pyrroline (B1223166) structures. mdpi.comnih.govresearchgate.net The presence of the electron-withdrawing nitro group is crucial for this type of reactivity, as it lowers the energy of the LUMO of the pyridine ring, facilitating the interaction with the HOMO of the dipole. mdpi.comresearchgate.net The regioselectivity of such cycloadditions would be governed by both electronic and steric factors, with the bulky naphthalene substituent likely influencing the approach of the dipole. It is anticipated that the cycloaddition would occur across the C4-C5 or C5-C6 double bonds of the pyridine ring.

It should be noted that the success of these cycloaddition reactions is highly dependent on the nature of the substituent at the 2-position of the pyridine ring. mdpi.commdpi.com While no specific data exists for the naphthalen-2-yl substituent, its steric bulk might influence the feasibility and outcome of such reactions.

Photochemical and Electrochemical Reactivity of this compound

There is currently no specific data available in scientific literature concerning the photochemical and electrochemical reactivity of this compound. Research into how this molecule behaves under photochemical induction (e.g., UV or visible light) or electrochemical conditions (oxidation or reduction potentials) has not been published. Therefore, properties such as its excited state chemistry, potential for photoisomerization, or its redox behavior are yet to be determined.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the key transformations involving this compound are not present in the current body of scientific research. Such studies are crucial for understanding reaction pathways, identifying rate-determining steps, and characterizing transient species.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

No kinetic isotope effect (KIE) studies have been reported for reactions involving this compound. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step of a reaction. The absence of this data means that the transition states for any potential transformations of this compound have not been experimentally probed in this manner.

Reaction Intermediate Trapping and Spectroscopic Characterization

There are no published reports on the trapping of reaction intermediates or their spectroscopic characterization in transformations of this compound. The identification of transient species through techniques such as low-temperature spectroscopy (NMR, IR, UV-Vis) or chemical trapping experiments is essential for constructing a complete mechanistic picture. Without such studies, any proposed reaction intermediates for this compound remain purely hypothetical.

Coordination Chemistry and Supramolecular Interactions of 2 Naphthalen 2 Yl 3 Nitropyridine

Ligand Design Principles and Chelation Properties of 2-(Naphthalen-2-yl)-3-nitropyridine

The coordinating ability of this compound is dictated by the interplay of its pyridine (B92270) nitrogen, the electron-withdrawing nitro group, and the sterically demanding naphthalene (B1677914) moiety.

Monodentate vs. Multidentate Coordination Modes

Primarily, this compound is expected to function as a monodentate ligand , coordinating to a metal center through the lone pair of electrons on the pyridine nitrogen atom. The nitrogen atom of the nitro group is generally a poor donor, especially when attached to an aromatic ring, and is unlikely to participate in direct coordination.

Impact of Nitro and Naphthalene Groups on Ligand Behavior and Steric Factors

The electronic and steric properties of the nitro and naphthalene substituents are crucial in defining the ligand's behavior. The nitro group , being strongly electron-withdrawing, significantly reduces the electron density on the pyridine ring. This electronic effect diminishes the basicity of the pyridine nitrogen, thereby weakening its donor capability compared to unsubstituted pyridine.

The bulky naphthalene group at the 2-position introduces considerable steric hindrance around the primary coordination site (the pyridine nitrogen). This steric bulk will likely influence the coordination geometry of the resulting metal complexes, favoring those that can accommodate a sterically demanding ligand. It may also limit the number of ligands that can coordinate to a single metal center.

Synthesis and Characterization of Metal Complexes

While specific reports on the synthesis of metal complexes with this compound are not available in the current body of scientific literature, predictions can be made based on the reactivity of similar pyridine-based ligands.

Transition Metal Complexes (e.g., Ru, Ir, Pt, Pd, Cu, Ni)

The synthesis of transition metal complexes would likely involve the reaction of a suitable metal precursor (e.g., a halide or acetylacetonate (B107027) salt) with the ligand in an appropriate solvent. For metals like ruthenium and iridium, which are known to form stable complexes with pyridyl ligands, the formation of complexes can be anticipated. The steric bulk of the naphthalene group might favor the formation of mononuclear complexes, for instance, of the type [M(L)nXm], where L is this compound, M is the metal, X is an ancillary ligand, and n is a small integer. The characterization of such complexes would rely on standard techniques like X-ray crystallography, NMR spectroscopy, and UV-Vis spectroscopy to elucidate their structure and electronic properties.

Main Group Metal Complexes

The coordination chemistry of this compound with main group metals is also an unexplored area. Given the reduced basicity of the pyridine nitrogen, stronger Lewis acidic main group metal precursors would likely be required to form stable adducts. The resulting complexes could exhibit interesting structural features due to the interplay of the ligand's steric demands and the coordination preferences of the main group element.

Self-Assembly and Supramolecular Architectures

The structure of this compound, featuring a flat, aromatic naphthalene unit and a polar nitro group, suggests a propensity for engaging in various non-covalent interactions that could drive self-assembly and the formation of supramolecular architectures.

In the solid state, one can anticipate the formation of ordered structures governed by π-π stacking interactions between the naphthalene rings of adjacent molecules. Additionally, the nitro group can act as a hydrogen bond acceptor, potentially forming hydrogen bonds with solvent molecules or other co-crystallizing species. The interplay of these interactions could lead to the formation of one-, two-, or three-dimensional supramolecular networks. While specific experimental data is lacking, the principles of crystal engineering suggest that this molecule is a promising candidate for the construction of novel solid-state materials.

Hydrogen Bonding Networks and Crystal Engineering

While specific studies on the hydrogen bonding of this compound are not extensively documented, the molecular structure provides clear indicators of its potential to form such interactions. The presence of the nitro group and the nitrogen atom within the pyridine ring introduces electronegative sites capable of acting as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, intricate networks can be envisaged.

For instance, in co-crystallization experiments with molecules bearing hydroxyl or amine functionalities, it is plausible that O-H···N or N-H···N hydrogen bonds involving the pyridine nitrogen would be formed. Furthermore, the oxygen atoms of the nitro group could engage in weaker C-H···O interactions with neighboring molecules, a common feature in the crystal engineering of nitro-aromatic compounds. These directional interactions are fundamental to controlling the packing of molecules in the solid state, influencing physical properties such as melting point and solubility.

Pi-Pi Stacking and Aromatic Interactions in Solid State

Although a crystal structure for this compound is not publicly available, valuable insights can be gleaned from the closely related compound, 2-(Naphthalen-2-yloxy)-5-nitropyridine. nih.govnih.gov In this molecule, a nearly orthogonal relationship is observed between the nitropyridine and naphthalene ring systems, with a dihedral angle of 86.13 (11)°. nih.govnih.gov Despite this twisted conformation, the crystal packing is consolidated by weak π-π interactions, with centroid-centroid distances of 3.9576 (16) Å and 3.9822 (16) Å between the pyridyl ring and the two rings of the naphthalene moiety. nih.govnih.gov

A prominent feature in the crystal packing of 2-(Naphthalen-2-yloxy)-5-nitropyridine is the presence of N-O···π interactions, with a distance of 3.547 (4) Å between an oxygen atom of the nitro group and the centroid of a neighboring pyridyl ring. nih.govnih.gov It is reasonable to hypothesize that similar π-π stacking and N-O···π interactions could play a significant role in the solid-state structure of this compound, directing the assembly of the molecules into a stable crystalline lattice.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Precursor Potential

The design of functional porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) relies on the use of well-defined molecular building blocks, or linkers. researchgate.net The structure of this compound suggests its potential as a valuable precursor for such materials. The pyridine nitrogen atom provides a classic coordination site for metal ions, making it a candidate for a monodentate or, with further functionalization, a multidentate linker in MOF synthesis. The naphthalene unit, with its potential for functionalization, could also be modified to introduce additional coordination sites.

In the realm of COFs, which are constructed from organic linkers connected by strong covalent bonds, this compound could be chemically modified to incorporate reactive groups suitable for polymerization. researchgate.net For instance, the introduction of amine or aldehyde functionalities onto the naphthalene ring would enable its use in the synthesis of imine-linked COFs. The inherent porosity and high surface area of both MOFs and COFs make them promising for applications in gas storage, separation, and catalysis.

Host-Guest Chemistry and Molecular Recognition Studies

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, driven by non-covalent interactions. The defined structure of this compound, with its combination of aromatic surfaces and potential hydrogen bonding sites, makes it an interesting candidate for studies in molecular recognition.

The electron-deficient nature of the nitropyridine ring could allow it to act as a host for electron-rich guest molecules through π-π stacking interactions. Conversely, the electron-rich naphthalene moiety could encapsulate electron-deficient guests. While specific host-guest studies involving this compound are yet to be reported, the broader field of supramolecular chemistry has demonstrated the utility of similar aromatic systems in molecular recognition. nih.govmdpi.com The principles of molecular complementarity, where the size, shape, and electronic properties of the host and guest are matched, would govern any potential complex formation.

Advanced Applications in Materials Science and Catalysis

Utilization as a Building Block in Complex Organic Synthesis

There is no available research detailing the specific use of 2-(Naphthalen-2-yl)-3-nitropyridine as a foundational building block in complex organic synthesis for materials science applications.

Scaffold for Advanced Organic Materials Synthesis

No published studies were found that utilize this compound as a central scaffold for the synthesis of advanced organic materials such as polymers, dendrimers, or molecular frameworks with specific electronic or photophysical properties.

Precursor for Diverse Heterocyclic Systems

While the chemical structure of this compound suggests its potential as a precursor for other heterocyclic systems—for instance, through reduction of the nitro group to an amine followed by cyclization reactions—no specific examples or methodologies have been reported in the scientific literature. Research would be needed to explore its reactivity and the scope of heterocyclic systems that could be derived from it.

Role in Homogeneous and Heterogeneous Catalysis

There is no documented research on the application of this compound or its derivatives in either homogeneous or heterogeneous catalysis.

Ligand in Asymmetric Catalysis and Enantioselective Transformations

The potential for this compound to be modified into a chiral ligand for asymmetric catalysis has not been explored in any published research. For it to function as a ligand, the pyridine (B92270) nitrogen could act as a coordination site for a metal center. However, the development of effective chiral ligands typically requires the introduction of specific stereogenic centers or chiral elements, and no such derivatives of this compound have been reported in the context of enantioselective transformations.

Organocatalytic Applications of Nitrogenous Moieties

The nitrogen atom of the pyridine ring and the nitro group are potential sites for organocatalytic activity. For example, the pyridine moiety could act as a basic catalyst. However, no studies have been published that investigate or demonstrate the use of this compound as an organocatalyst.

Functional Materials Design

There is no information available in the scientific literature regarding the design or incorporation of this compound into functional materials. Research in this area would involve investigating its potential photophysical, electronic, or thermal properties and how they could be harnessed in materials such as organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials. This research has not yet been conducted or published.

Based on a thorough review of scientific databases and literature, there is currently no specific research data available on the advanced applications of This compound in materials science and catalysis. The compound remains a potential building block, but its utility as a scaffold for advanced materials, a precursor for diverse heterocycles, or a component in catalytic systems is unexplored. Future research would be required to determine its practical value in these fields.

Organic Light-Emitting Diodes (OLEDs) and Organic Electronic Device Components

There is currently no available research demonstrating the use of this compound as a component in Organic Light-Emitting Diodes (OLEDs) or other organic electronic devices. The performance metrics, device architectures, and specific roles (e.g., emitter, host, or transport layer) that are typically reported for compounds in this field have not been published for this specific molecule.

Photoactive and Electroactive Materials based on Pyridine-Naphthalene Conjugation

The potential of this compound as a photoactive or electroactive material has not been explored in any published research. The synthesis and characterization of its photophysical or electrochemical properties, which are foundational to these applications, are not described in the current body of scientific work.

Future Perspectives and Interdisciplinary Research Avenues for 2 Naphthalen 2 Yl 3 Nitropyridine

Development of Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 2-(naphthalen-2-yl)-3-nitropyridine will likely pivot towards greener and more efficient chemical processes. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Modern methodologies aim to overcome these limitations through principles of atom economy and sustainability.

Future research will likely focus on refining cross-coupling strategies, such as the Suzuki or Stille coupling, between a naphthalene-derived organometallic reagent and a suitable 3-nitropyridine (B142982) derivative. The challenge lies in developing catalytic systems that are robust, require low catalyst loading, and operate in environmentally benign solvents like water, ethanol (B145695), or ionic liquids.

Another promising direction is the application of C-H activation methodologies. acs.orggoogle.com This would involve the direct coupling of naphthalene (B1677914) with 3-nitropyridine, eliminating the need for pre-functionalization of the starting materials. This approach maximizes atom economy by forming a C-C bond while generating only water or hydrogen gas as a byproduct. Iron-catalyzed C-H functionalization protocols are emerging as cost-effective and less toxic alternatives to precious metal catalysts. acs.orggoogle.com

Flow chemistry presents a significant opportunity for the safer and more scalable production of nitropyridine intermediates. researchgate.netrsc.org Nitration reactions are often highly exothermic and can be hazardous on a large scale in batch reactors. rsc.org Continuous flow systems allow for precise control over reaction parameters, rapid heat exchange, and minimized accumulation of potentially explosive intermediates, leading to higher yields and enhanced safety. capes.gov.brnih.gov A two-step continuous flow process, for instance, has been successfully used for the synthesis of 4-nitropyridine. researchgate.netcapes.gov.br

Furthermore, multicomponent reactions (MCRs) offer an elegant and efficient route to complex pyridine (B92270) structures in a single step. nih.govclockss.org Designing an MCR that incorporates a naphthalene-containing building block to directly yield this compound or a close precursor would represent a significant advancement in synthetic efficiency. clockss.orgresearchgate.netsciforum.net

Table 1: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages | Relevance for this compound |

|---|---|---|---|

| Traditional Cross-Coupling | Well-established, versatile | Often requires pre-functionalization, potential for metal contamination | Current standard approach, can be optimized with modern catalysts. |

| C-H Activation | High atom economy, reduced steps | Can suffer from regioselectivity issues, may require harsh conditions | Ideal future route for sustainable synthesis by directly coupling naphthalene and 3-nitropyridine. acs.orggoogle.com |

| Flow Chemistry | Enhanced safety for hazardous reactions (e.g., nitration), scalability, high reproducibility | High initial equipment cost | Key for the safe, industrial-scale production of nitropyridine precursors. researchgate.netcapes.gov.br |

| Multicomponent Reactions | High efficiency, atom economy, reduced waste, rapid assembly of complexity | Requires careful design and optimization | A highly desirable but challenging approach for a one-pot synthesis. nih.govclockss.org |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, cleaner reactions | Scalability can be an issue | Can accelerate optimization of coupling or C-H activation conditions. clockss.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by the electron-withdrawing nitro group, which activates the pyridine ring for certain transformations. Future research is poised to uncover novel reactivity beyond standard modifications.

The nucleophilic aromatic substitution (SNAr) of the nitro group is a key area for exploration. nih.govsciforum.net While typically halogens are considered better leaving groups, studies on related 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by nucleophiles like thiols. nih.gov This opens a pathway to a diverse range of 3-functionalized 2-(naphthalen-2-yl)pyridines, which are otherwise difficult to access. Investigating the competition between nitro-group substitution and potential reactions at the naphthalene ring will be crucial.

Another fascinating avenue is the exploration of nitro-group migration . In reactions of certain halo-substituted nitropyridines with amines, the migration of a nitro group to an adjacent position has been observed. clockss.org Investigating whether this compound can undergo similar unprecedented rearrangements under specific conditions could lead to the discovery of novel isomers and reaction mechanisms.